Product packaging for 2,3-dimethyl-2H-indazole-7-carboxylic acid(Cat. No.:)

2,3-dimethyl-2H-indazole-7-carboxylic acid

Cat. No.: B13003580
M. Wt: 190.20 g/mol
InChI Key: YJZYVUZOVDXUEZ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-7-carboxylic acid (CAS 1785136-38-0) is a high-value indazole derivative supplied for research and development purposes. This compound, with the molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol, serves as a key synthetic intermediate and scaffold in medicinal chemistry . The indazole core is recognized in scientific literature for its broad biological activity. Research indicates that structurally similar 3-phenyl-1H-indazole derivatives demonstrate significant broad-spectrum anticandidal activity , showing efficacy against strains including C. albicans and both miconazole-susceptible and resistant C. glabrata . Furthermore, other 2,3-diphenyl-2H-indazole analogues have been reported to exhibit in vitro growth inhibition against Candida species, positioning this chemical class as a promising avenue for developing new antifungal agents . Beyond antimicrobial applications, indazole derivatives are extensively investigated for their anti-inflammatory and antitumor potential. Some analogues have shown in vitro inhibitory activity against cyclooxygenase-2 (COX-2) , and related 2,3-dimethyl-6-urea-indazole compounds have been patented for their investigation as protein tyrosine kinase inhibitors, relevant to cell proliferation and signaling in cancer research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B13003580 2,3-dimethyl-2H-indazole-7-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2,3-dimethylindazole-7-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-6-7-4-3-5-8(10(13)14)9(7)11-12(6)2/h3-5H,1-2H3,(H,13,14)

InChI Key

YJZYVUZOVDXUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NN1C)C(=O)O

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations

Exploration of Bond-Forming Reactions in Indazole Synthesis

The construction of the bicyclic indazole framework fundamentally relies on the strategic formation of key chemical bonds, most notably the nitrogen-nitrogen (N-N) bond of the pyrazole (B372694) ring. Various synthetic strategies have been developed, each characterized by its unique bond-forming approach.

One prominent method involves an N-N bond-forming oxidative cyclization . A robust protocol for this transformation starts from readily available 2-aminomethyl-phenylamines, which undergo oxidative cyclization to yield the indazole core. acs.org This approach is versatile, allowing for the synthesis of all three tautomeric forms of indazole. acs.org Another innovative cascade reaction utilizes 3-amino-3-(2-nitroaryl)propanoic acids, which upon heating under basic conditions, form the indazole acetic acid scaffold through a novel N-N bond formation. whiterose.ac.uk

Transition-metal-catalyzed reactions offer powerful and efficient routes to indazoles, often involving the formation of both N-N and carbon-nitrogen (C-N) bonds in a single pot. A copper-catalyzed, one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is a prime example, where the copper catalyst is crucial for facilitating both the C-N and N-N bond formations. nih.govorganic-chemistry.org Similarly, palladium catalysis can be employed for the intramolecular N-arylation of N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. organic-chemistry.org

Classical methods such as the Cadogan reaction employ a reductive cyclization strategy. nih.govbenthamdirect.com In this reaction, nitroaromatic compounds are deoxygenated, typically by phosphines or phosphites at high temperatures, to generate a reactive intermediate that cyclizes to form the indazole ring. nih.gov

The Davis-Beirut reaction provides a redox-neutral pathway that proceeds through a highly reactive nitroso imine intermediate, which undergoes an N-N bond-forming heterocyclization. nih.gov This method is particularly versatile for producing various 2H-indazoles and their derivatives. nih.gov

Furthermore, [3+2] cycloaddition reactions between diazo compounds and in situ generated arynes offer a very direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgnih.gov This pericyclic reaction pathway is a powerful tool for constructing the fused ring system.

Table 1: Overview of Key Bond-Forming Strategies in Indazole Synthesis

Reaction Type Key Bond(s) Formed Typical Precursors Citation
Oxidative Cyclization N-N 2-Aminomethyl-phenylamines acs.org
Cascade Reaction N-N, C-O 3-Amino-3-(2-nitroaryl)propanoic acids whiterose.ac.uk
Copper-Catalyzed 3-Component C-N, N-N 2-Bromobenzaldehydes, amines, sodium azide nih.govorganic-chemistry.org
Cadogan Reductive Cyclization N-N o-Nitrobenzyl compounds nih.gov
Davis-Beirut Reaction N-N o-Nitrobenzyl alcohols, amines nih.govaub.edu.lb
[3+2] Cycloaddition C-C, C-N Diazo compounds, arynes organic-chemistry.orgnih.gov

Elucidation of Key Intermediates and Transition States

The mechanistic pathways of indazole synthesis are often defined by the formation of specific, sometimes transient, intermediates. Identifying these species is crucial for understanding and optimizing reaction outcomes.

In the Davis-Beirut reaction and related transformations, nitroso imine intermediates are pivotal. nih.gov These are typically generated in situ and undergo N-N bond-forming heterocyclization. nih.govaub.edu.lb The reactivity of these intermediates can be modulated by reaction conditions, influencing the final product distribution. nih.gov

Recent studies of the Cadogan and Davis-Beirut reactions have identified 2H-indazole N-oxides as competent intermediates. nih.gov This discovery challenged the long-held belief that the Cadogan reaction proceeds exclusively via a nitrene intermediate formed by exhaustive deoxygenation. The isolation and characterization of these N-oxides provide direct evidence for non-nitrene, oxygenated pathways. nih.gov

In other metal-catalyzed routes, ketimine species have been identified as key intermediates. These are formed from the reaction of o-aminobenzonitriles with organometallic reagents and subsequently cyclize in the presence of a copper catalyst and oxygen to yield 1H-indazoles. nih.gov For reactions involving rhodium, intermediates such as rhodacycles are proposed, resulting from C-H activation followed by migratory insertion of the Rh-C bond into a reactant's N=O group. nih.gov

Arylhydrazones are common precursors that can undergo intramolecular C-H amination to form the indazole ring. nih.gov For instance, a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence is an effective two-step synthesis of 3-aminoindazoles. organic-chemistry.org

Computational studies have provided significant insights into the transition states of these reactions. For the N-alkylation of the indazole ring, which is relevant for producing the 2,3-dimethyl substitution pattern, calculations have shown an energy difference between the N1 and N2 alkylation transition states that favors N2 substitution. wuxibiology.com These studies revealed that non-covalent interactions within the transition state structure can play a significant role in determining this regioselectivity. wuxibiology.com

Role of Catalysts and Reagents in Reaction Pathway Determination

The choice of catalysts and reagents is paramount in directing the course of an indazole synthesis, influencing reaction efficiency, regioselectivity, and functional group tolerance. benthamdirect.comresearchgate.net

Transition metal catalysts are extensively used and have greatly advanced the synthesis of indazole derivatives. benthamdirect.comresearchgate.net

Copper catalysts (e.g., Cu(I) oxide, Cu(OAc)₂, CuI) are particularly versatile. They are key in multicomponent reactions for forming C-N and N-N bonds, nih.govorganic-chemistry.org mediate N-N bond formation via oxidative cyclization, nih.gov and are used in combination with other metals like rhodium. nih.gov

Palladium catalysts are often employed for cross-coupling reactions and C-H functionalization, such as in the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgnih.gov

Rhodium catalysts , frequently used with a copper co-catalyst, enable C-H activation and annulation cascades, providing access to highly functionalized indazoles. nih.gov

Silver salts (e.g., AgNTf₂) can mediate intramolecular oxidative C-H amination of arylhydrazones to give 1H-indazoles. acs.org

Acid and base catalysts also play a critical role.

Bases such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used to deprotonate precursor molecules, facilitating intramolecular cyclizations. whiterose.ac.ukorganic-chemistry.org

Acids like trifluoromethanesulfonic acid (TfOH) can act as promoters, for example, in the highly selective N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates. organic-chemistry.orgwuxibiology.com

The selection of specific reagents determines the nature of the transformation.

Reducing agents , such as trialkyl phosphites and tri-n-butylphosphine, are characteristic of reductive cyclization methods like the Cadogan reaction. organic-chemistry.orgnih.gov

Oxidizing agents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or copper(II) acetate (B1210297) in the presence of oxygen are used for oxidative C-H amination and N-N bond formation. nih.gov

Nitrosating agents , such as sodium nitrite (B80452) in an acidic medium, are used in classical syntheses involving diazotization of an amino group followed by cyclization. chemicalbook.com

Table 2: Selected Catalysts and Reagents in Indazole Synthesis

Catalyst/Reagent Role Reaction Example Citation
Cu₂O nanoparticles Catalyst for C-N/N-N bond formation Three-component synthesis of 2H-indazoles organic-chemistry.org
[Cp*RhCl₂]₂/Cu(OAc)₂ Catalysts for C-H activation/annulation Synthesis of 1H-indazoles from imidates nih.gov
Trifluoromethanesulfonic acid (TfOH) Promoter for N2-alkylation Selective alkylation of 1H-indazoles organic-chemistry.orgwuxibiology.com
Tri-n-butylphosphine Reducing agent Reductive cyclization of o-imino-nitrobenzenes organic-chemistry.org
AgNTf₂/Cu(OAc)₂ Oxidants for C-H amination Intramolecular cyclization of arylhydrazones acs.org
Sodium Nitrite (NaNO₂) Diazotizing agent Ring opening of isatin, diazotization, and reductive cyclization chemicalbook.com

Radical vs. Polar Mechanisms in Indazole Formation and Derivatization

Indazole synthesis and functionalization can proceed through either polar or radical mechanistic pathways, and distinguishing between them is key to predicting and controlling reactivity. organic-chemistry.org

Polar mechanisms encompass the majority of traditional and metal-catalyzed indazole syntheses. These pathways involve ionic intermediates and proceed through steps such as nucleophilic attack, condensation, electrophilic aromatic substitution, and migratory insertion.

The Davis-Beirut reaction is a classic example of a polar mechanism, involving the nucleophilic attack of an amine on an o-nitrosobenzaldehyde, followed by condensation and N-N bond-forming cyclization. aub.edu.lb

[3+2] cycloadditions of diazo compounds and arynes are concerted pericyclic reactions, which fall under the broad category of polar mechanisms. organic-chemistry.orgnih.gov

Many metal-catalyzed cross-coupling and C-H activation reactions involve organometallic intermediates and proceed via polar steps like oxidative addition, migratory insertion, and reductive elimination. nih.gov

Radical mechanisms , while less common for the formation of the basic indazole core, are increasingly important for the derivatization and functionalization of the ring system.

The C3-trifluoromethylation of 2H-indazoles has been achieved using sodium trifluoromethanesulfinate and an oxidant like tert-butyl hydroperoxide (TBHP), a reaction that involves radical intermediates. chim.it

A radical-mediated decarboxylative C(sp³)-N cross-coupling has been developed to alkylate nitrogen nucleophiles, including indazoles, using diacyl peroxides as radical precursors. organic-chemistry.org

The synthesis of certain 2H-indazoles via an iodine-mediated reaction of ortho-alkylazobenzenes is suggested to proceed via a radical chain mechanism . nih.gov

Recent advances in photoredox catalysis have enabled the direct C3-amidation of 2H-indazoles using amidyl radical sources generated under visible light irradiation, showcasing a modern radical-based approach. acs.org Similarly, the metal-free fluorination of 2H-indazoles with N-fluorobenzenesulfonimide (NFSI) is also believed to follow a radical pathway. organic-chemistry.org

The choice between a radical and a polar pathway can often be dictated by the reagents and conditions employed, such as the use of radical initiators, specific metal catalysts, or photochemical activation.

Advanced Spectroscopic and Structural Characterization of 2,3 Dimethyl 2h Indazole 7 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives, enabling the precise assignment of proton (¹H) and carbon (¹³C) atoms within the molecule.

For 2H-indazole derivatives, the chemical shifts of the ring protons are particularly informative. In a typical ¹H NMR spectrum of a 2H-indazole carboxylic acid, the protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. nih.gov The specific position of the carboxylic acid group at C-7 significantly influences the chemical shift of the adjacent H-6 proton. The two methyl groups at the N-2 and C-3 positions would each produce a singlet in the aliphatic region of the spectrum. The N-methyl group signal is typically found at a distinct chemical shift compared to the C-methyl group, aiding in their assignment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the carboxylic acid group is characteristically found at the downfield end of the spectrum, often in the range of 160-180 ppm. pressbooks.pub The carbons of the indazole ring system appear in the aromatic region (approx. 110-150 ppm), while the methyl carbons are observed in the upfield region.

A crucial application of NMR is the differentiation between N-1 and N-2 substituted indazole isomers, which are often formed simultaneously during synthesis. nih.govresearchgate.net The chemical shift of the H-3 proton is a key diagnostic marker: in 2H-indazoles, the H-3 signal is typically a singlet found at a downfield position (e.g., δ 8.16-8.36 ppm), whereas in 1H-indazoles, it is shifted further upfield. nih.gov This distinction, along with other spectral features, allows for definitive isomeric assignment. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for Substituted 2H-Indazoles Note: Data is based on analogous structures reported in the literature, as specific data for the title compound is not publicly available. Values are illustrative.

ProtonChemical Shift (δ, ppm)Multiplicity
H-4~7.7-7.8d
H-5~7.1-7.2t
H-6~7.4-7.5d
N-CH₃~4.1-4.3s
C-CH₃~2.6-2.8s
COOH>10.0s (broad)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of 2,3-dimethyl-2H-indazole-7-carboxylic acid. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₁₀H₁₀N₂O₂ (FW: 190.20 g/mol ). achemblock.comuni.lu

The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI-MS), offers valuable structural information. For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com The fragmentation of the indazole core itself is also diagnostic. A primary fragmentation pathway for many indazole derivatives involves the cleavage of the C-N bond of the amide or other substituents connected to the ring. fxcsxb.com The mass spectra of 1H- and 2H-indazole carboxylic acid isomers are often similar, with fragmentation typically involving the formation of [M-COOH]⁺ ions. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: This table is based on general fragmentation principles for aromatic carboxylic acids and indazoles.

m/z Value (Predicted)Fragment LostResulting Ion Structure
190-[M]⁺ (Molecular Ion)
173•OH[M-OH]⁺
145•COOH[M-COOH]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be dominated by characteristic absorptions for the carboxylic acid and the aromatic ring. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. pressbooks.pub A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. nih.govpressbooks.pub Additional bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C-N stretching vibrations from the heterocyclic ring, would also be present. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the indazole ring. 2H-indazole derivatives typically exhibit distinct absorption maxima (λmax) in the UV region. acs.orgacs.org The position of these maxima can be influenced by the nature and position of substituents on the ring system as well as the solvent used for analysis. mdpi.com The UV-Vis spectrum is a useful fingerprint for the 2H-indazole chromophore. acs.org

Table 3: Typical Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HCarboxylic acid, broad
~3000C-HAromatic and methyl C-H stretch
1700-1725C=OCarboxylic acid carbonyl stretch
1500-1600C=CAromatic ring stretch

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique confirms the connectivity of the atoms, the planarity of the indazole ring, and the bond lengths and angles within the molecule. For analogous N-substituted indazole carboxylic acids, X-ray studies have confirmed the proposed structures and revealed details about intermolecular interactions, such as hydrogen bonding. nih.govnih.gov In the case of this compound, a crystal structure would likely show the carboxylic acid groups forming hydrogen-bonded dimers in the crystal lattice, a common feature for carboxylic acids in the solid state. researchgate.net

Table 4: Illustrative Crystal Data Parameters for an Indazole Derivative Note: This data is hypothetical and based on published data for similar heterocyclic carboxylic acids.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.3
c (Å)~15.1
β (°)~95.0
Volume (ų)~800
Z4

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity. Column chromatography using silica (B1680970) gel is a standard method for separating N-1 and N-2 substituted indazole isomers produced during synthesis, as the two isomers typically have different polarities. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the final compound with high precision. A reversed-phase HPLC method, likely using a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile, would be suitable. nih.gov The retention time of the compound under specific conditions is a key identifier, and the peak area provides a quantitative measure of its purity. Such methods are validated for precision, accuracy, and sensitivity according to established guidelines. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) can also be employed for analysis, particularly if the carboxylic acid is first converted to a more volatile ester derivative. fxcsxb.com

Table 5: Example HPLC Conditions for Analysis of Indazole Derivatives Note: Conditions are based on general methods for related compounds.

ParameterDescription
ColumnReversed-phase C18 (e.g., 4.6 x 50 mm, 3.5 µm)
Mobile PhaseMethanol : 0.025 M KH₂PO₄ buffer (pH 3.2) nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV at 254 nm or 300 nm nih.gov
Temperature25 °C (Ambient)

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 2,3-dimethyl-2H-indazole-7-carboxylic acid. These methods, rooted in solving the Schrödinger equation, can determine the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects its capacity to accept electrons, highlighting its electrophilic nature. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

For indazole derivatives, these calculations can predict sites susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are another valuable output, visually representing the charge distribution and highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). While specific calculations for this compound are not extensively documented in publicly available literature, general studies on indazoles suggest that the nitrogen atoms and the carboxylic acid group would be key areas of electronic activity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound.

A primary application of DFT is geometry optimization , where the algorithm seeks the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the planarity of the indazole ring system and the orientation of the methyl and carboxylic acid substituents relative to the bicyclic core.

Furthermore, DFT can be used to map out energy profiles for various chemical processes, such as conformational changes (e.g., rotation around the C-N bond or within the carboxylic acid group) or reaction pathways. By calculating the energy of the molecule at various points along a reaction coordinate, transition states can be identified, and activation energies can be determined, providing a quantitative measure of the reaction's feasibility.

Tautomeric Equilibria and Stability Investigations of 2H-Indazoles

Indazoles exhibit annular tautomerism, existing as 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. However, the this compound specified here has a methyl group at the N-2 position, which locks it into the 2H-tautomeric form.

Computational studies are crucial for quantifying the energy differences between tautomers and understanding the factors that influence their relative stabilities. For other indazole systems, DFT calculations have shown that the stability of the less-favored 2H-tautomer can be significantly influenced by substitution patterns and intermolecular interactions, such as hydrogen bonding. In solution, the formation of stable dimers can also favor the 2H-form. While the N-2 methyl group in this compound prevents tautomerization, computational analysis could still be used to compare its stability against its hypothetical 1,3-dimethyl-1H-indazole-7-carboxylic acid isomer.

Molecular Dynamics Simulations of Conformational Landscapes

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational flexibility over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape available to the molecule under specific conditions (e.g., in a solvent).

For this compound, MD simulations could reveal the preferred orientations of the carboxylic acid group relative to the indazole ring. This includes the dynamics of the intramolecular hydrogen bond that might form between the carboxylic acid proton and the N-1 nitrogen of the indazole ring. The simulation would provide insight into the flexibility of the molecule, the timescale of conformational changes, and how interactions with solvent molecules influence its structure. Such studies are particularly relevant for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for predicting the course of chemical reactions, including their pathways and selectivity. For this compound, this could involve modeling various types of reactions, such as further functionalization of the aromatic ring.

DFT calculations can be used to map the potential energy surface of a reaction, identifying the transition state structures and calculating the activation barriers for different possible pathways. This allows for the prediction of the most likely reaction mechanism. For instance, in reactions involving electrophilic aromatic substitution on the benzene (B151609) portion of the indazole ring, calculations could predict whether the incoming electrophile would favor the C-4, C-5, or C-6 position.

This predictive capability is especially valuable for understanding and controlling chemoselectivity and regioselectivity . By comparing the activation energies for different outcomes, chemists can understand why a particular product is formed and design reaction conditions to favor a desired isomer. Plausible mechanisms for various functionalizations of the indazole core, including C-H functionalization and cyclization reactions, have been proposed based on computational evidence in the broader literature.

Structure Activity Relationship Sar Studies of 2,3 Dimethyl 2h Indazole 7 Carboxylic Acid Derivatives

Systematic Modification and Biological Evaluation Correlation

Systematic modification of the 2H-indazole-7-carboxamide scaffold has been crucial in developing potent enzyme inhibitors, most notably for the PARP family of enzymes, which are critical for DNA repair. Research in this area provides a clear correlation between structural changes and biological potency.

The development of the PARP inhibitor Niraparib (MK-4827) serves as a primary case study for the systematic modification of the 2H-indazole-7-carboxamide core. The initial lead compound featured a simple phenyl group at the N-2 position of the indazole ring. Subsequent modifications focused on introducing substituents to this phenyl ring to enhance interactions with the enzyme and improve cellular activity.

A key modification was the introduction of a piperidine (B6355638) ring to the N-2 phenyl group. This change was found to significantly boost cellular potency. Further optimization revealed that the attachment point of the piperidine ring and its stereochemistry were critical determinants of activity. The (3S)-piperidin-3-yl analogue demonstrated the most potent inhibition of PARP-1 and PARP-2. These efforts culminated in the identification of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib), which exhibits excellent enzyme inhibition and potent antiproliferative activity in cancer cells with BRCA-1 and BRCA-2 deficiencies.

The following interactive table summarizes the SAR data for key modifications to the 2-phenyl-2H-indazole-7-carboxamide scaffold, showing the direct correlation between structural changes and PARP inhibition.

Data sourced from studies on 2-phenyl-2H-indazole-7-carboxamide derivatives.

Impact of Substituent Position and Electronic Nature on Bioactivity

The specific placement and electronic properties of substituents on both the indazole ring and its appendages have a profound effect on biological activity.

Substitutions on the Indazole Ring: Exploration of substitutions on the bicyclic indazole core itself led to significant improvements in potency. An extensive SAR study that culminated in a potent series of 2-phenyl-2H-indazole-7-carboxamide analogues identified that adding a fluorine atom at the C-5 position of the indazole ring resulted in a compound with excellent PARP enzyme inhibition (IC50 = 4 nM) and strong cellular activity. The electronegative nature of the fluorine atom likely alters the electronic distribution of the indazole system, enhancing key interactions within the enzyme's binding site.

Substitutions on the N-2 Phenyl Group: The position of substituents on the N-2 phenyl ring is equally critical. In

Investigations into Molecular Mechanisms of Action and Biological Target Interactions

Enzyme Inhibition Studies (e.g., Protein Kinases, PARP-1, COX-2)

The indazole nucleus is a recognized scaffold for the development of various enzyme inhibitors.

Poly(ADP-ribose)polymerase (PARP-1) Inhibition: A significant body of research has focused on 2-phenyl-2H-indazole-7-carboxamide derivatives as potent inhibitors of Poly(ADP-ribose)polymerase (PARP) 1 and 2. nih.gov These enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations. Optimization of this series led to the discovery of Niraparib (MK-4827), a potent oral PARP-1 and PARP-2 inhibitor. nih.gov Niraparib, identified as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, demonstrates high efficacy in preclinical models of BRCA-1 deficient cancers. nih.gov Further structure-activity relationship (SAR) studies on substituted 2-phenyl-2H-indazole-7-carboxamides identified analogs with excellent PARP enzyme inhibition, with IC50 values in the low nanomolar range. nih.govirbm.com

Protein Kinase Inhibition: Indazole derivatives have also been identified as inhibitors of protein kinase CK2, a serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis. Studies on 3-aryl-indazole-7-carboxylic acids have shown inhibitory activity against CK2, with IC50 values in the low micromolar range (3.1–6.5 μM) in luciferase luminescent kinase assays. researchgate.netsemanticscholar.org The presence of the carboxylic acid group was noted as being crucial for the inhibitory activity of these compounds. semanticscholar.org While these studies focus on 3-aryl substituted indazoles, they highlight the potential of the indazole-7-carboxylic acid scaffold in targeting protein kinases.

Cyclooxygenase (COX-2) Inhibition: The indazole scaffold has been explored for anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. mdpi.com While specific studies on 2,3-dimethyl-2H-indazole-7-carboxylic acid are not prominent, other indazole derivatives have been investigated as COX-2 inhibitors for their potential as anti-inflammatory and radioprotective agents. nih.govnih.govaalto.fi

Table 1: Enzyme Inhibition Data for Selected 2H-Indazole-7-Carboxylic Acid Derivatives

Compound/Derivative Class Target Enzyme Key Findings Reference
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) PARP-1 IC50 = 3.8 nM nih.gov
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) PARP-2 IC50 = 2.1 nM nih.gov
5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog PARP IC50 = 4 nM nih.govirbm.com
3-Aryl-indazole-7-carboxylic acids Protein Kinase CK2 IC50 = 3.1–6.5 μM researchgate.netsemanticscholar.org

Receptor Binding Assays and Receptor Antagonism/Agonism

Research into 2H-indazole derivatives has revealed their potential to interact with specific receptors, notably the prostanoid EP4 receptor.

Prostanoid EP4 Receptor Antagonism: Derivatives of 2H-indazole-3-carboxamide have been identified as potent and selective antagonists of the prostanoid EP4 receptor. acs.orgnih.gov The EP4 receptor is a key mediator of the immunosuppressive effects of prostaglandin (B15479496) E2 (PGE2) in the tumor microenvironment. Blocking the PGE2/EP4 signaling pathway is an emerging strategy in cancer immunotherapy. acs.org Structure-activity relationship studies showed that 2H-indazole regioisomers are preferred for maintaining potent antagonist activity, with several analogs exhibiting low nanomolar IC50 values in functional assays. acs.org For example, a lead compound from these studies, compound 14 , was identified as a highly potent and selective competitive EP4 antagonist. acs.org

Table 2: Receptor Antagonism Data for Selected 2H-Indazole Derivatives

Compound/Derivative Class Target Receptor Activity Key Findings Reference
2H-Indazole-3-carboxamide derivatives Prostanoid EP4 Antagonist Low nanomolar antagonistic activity (e.g., Compound 7, IC50 = 68.0 nM) acs.org
2H-Indazole-3-carboxamide (Compound 14) Prostanoid EP4 Antagonist Single-nanomolar EP4 antagonistic activity in cell functional assays acs.orgnih.gov

Cellular Pathway Modulation in in vitro Models

The enzymatic and receptor-level activities of 2H-indazole derivatives translate to the modulation of key cellular pathways in laboratory models.

PARP Inhibition Pathway: In cellular models, 2H-indazole-7-carboxamide derivatives that inhibit PARP enzymes effectively block the PARP activity within whole cells. Niraparib, for instance, inhibited PARP activity in a whole-cell assay with an EC50 of 4 nM. nih.gov This inhibition leads to a synthetic lethal effect in cancer cells with deficient BRCA-1 and BRCA-2 genes, causing significant anti-proliferative activity. nih.govnih.govirbm.com

EP4 Receptor Pathway: As EP4 receptor antagonists, 2H-indazole-3-carboxamide derivatives have been shown to modulate immune signaling pathways. In in vitro models using macrophages, these compounds can profoundly inhibit the PGE2-induced expression of genes related to immunosuppression. acs.org This demonstrates their ability to reverse the immunosuppressive effects of PGE2, a critical step in restoring anti-tumor immunity. acs.orgnih.gov

Interaction with Molecular Targets using Biochemical and Biophysical Techniques

Biochemical and biophysical methods have been employed to understand the direct interaction between indazole derivatives and their molecular targets.

Biochemical Assays: Biochemical kinase assays, such as the luciferase-based Kinase-Glo® luminescent assay, have been instrumental in quantifying the inhibitory potency of indazole derivatives against enzymes like protein kinase CK2. researchgate.netsemanticscholar.org These assays measure ATP consumption to determine the extent of enzyme inhibition. Similarly, LanthaScreen™ Eu-anti-GST antibody-based TR-FRET assays are used to measure PARP-1 activity by detecting the PARylation of a histone substrate.

Biophysical Techniques: While specific biophysical data for this compound is not available, techniques like X-ray crystallography have been crucial in elucidating the binding modes of related indazole inhibitors. For instance, the crystal structure of inhibitors bound to their target enzymes provides detailed insights into the specific molecular interactions, guiding structure-based drug design.

Mechanistic Studies of Antimicrobial and Anticancer Properties in Preclinical Models

The anticancer mechanisms of 2H-indazole-7-carboxylic acid derivatives are primarily linked to PARP inhibition, while other indazole analogs have shown potential antimicrobial effects.

Anticancer Mechanisms: In preclinical xenograft models, PARP inhibitors based on the 2H-indazole-7-carboxamide scaffold have demonstrated significant single-agent efficacy. Niraparib was shown to be well-tolerated and effective in a xenograft model using cancer cells deficient in the BRCA-1 gene. nih.gov The mechanism involves inducing synthetic lethality, where the inhibition of PARP-mediated DNA repair in cells that already have a compromised DNA repair system (due to BRCA mutation) leads to cell death. Furthermore, EP4 receptor antagonists based on the 2H-indazole scaffold have shown the ability to impair tumor growth in syngeneic colon cancer models, both as a monotherapy and in combination with anti-PD-1 antibodies. acs.orgnih.gov The underlying mechanism is the enhancement of cytotoxic CD8+ T cell-mediated antitumor immunity. acs.org

Antimicrobial Mechanisms: Some indazole derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.comnih.govresearchgate.net For example, a series of 2-phenyl-2H-indazole derivatives were tested against protozoa like G. intestinalis, E. histolytica, and T. vaginalis, with some compounds showing notable activity. mdpi.com The mechanism for these antimicrobial effects is still under investigation but may involve the inhibition of crucial parasitic enzymes.

Metabolic Pathway Elucidation in Preclinical Systems

Understanding the metabolic fate of drug candidates is critical. Studies on 2H-indazole-7-carboxamide derivatives have identified key metabolic pathways.

For the PARP inhibitor series, extrahepatic oxidation by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, was identified as a significant metabolic pathway. nih.gov This understanding allowed for the strategic modification of the lead compounds to improve their pharmacokinetic profiles. nih.govnih.govirbm.com For instance, the development of Niraparib involved optimizing the molecule to achieve good oral bioavailability and suitable metabolic stability for clinical use. nih.gov One of the known metabolites of Niraparib is a carboxylic acid derivative formed at the piperidinylphenyl moiety, designated as M1. ncats.io

Advanced Research Applications in Chemical Biology

Use as Chemical Probes for Biological System Interrogation

The indazole framework is a common feature in a multitude of biologically active molecules, which has spurred interest in its use for creating chemical probes to investigate biological systems. nih.govpnrjournal.com While specific documented use of 2,3-dimethyl-2H-indazole-7-carboxylic acid as a chemical probe is not extensively reported, its structural characteristics—a rigid scaffold with functional handles (a carboxylic acid and methyl groups)—make it a viable candidate for such applications. The carboxylic acid group can be readily modified to incorporate reporter tags, reactive groups for target identification, or moieties that enhance cell permeability.

The development of dual-acting inhibitors, such as those targeting both butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK), highlights the adaptability of the indazole scaffold for creating sophisticated chemical probes. acs.org By modifying the substituents on the indazole ring, researchers can fine-tune the molecule's properties to selectively interact with specific biological targets, enabling the interrogation of their functions in complex biological milieu. acs.org The synthesis of various indazole derivatives with diverse functionalities underscores the potential to develop a library of probes from a common indazole core. nih.gov

Development of Fluorescent Indazole Derivatives for Imaging

The inherent photophysical properties of the indazole ring system have been harnessed to develop novel fluorescent dyes for biological imaging. nih.govcrystalyn.comrsc.org Research has shown that the fluorescence emission of indazole derivatives can be systematically tuned by altering the substitution pattern on the heterocyclic core. rsc.org For instance, the introduction of a salicylaldehyde (B1680747) group at different positions on an indole (B1671886) or indazole scaffold results in a predictable shift in fluorescence emission, spanning from turquoise to orange. rsc.org

This tunability allows for the rational design of fluorescent probes with specific excitation and emission wavelengths suitable for various imaging applications, including multicolor imaging and Förster resonance energy transfer (FRET)-based assays. The development of indazole-based dyes with aggregation-induced emission (AIE) properties is particularly noteworthy, as these materials exhibit enhanced fluorescence in aggregated states, which can be exploited for sensing and imaging in complex biological environments. rsc.org While direct studies on the fluorescent properties of this compound are limited, its scaffold is a promising platform for the development of new fluorescent probes.

Table 1: Influence of Salicylaldehyde Position on the Fluorescence of Indole/Indazole Derivatives

CompoundBenzoheterocycle FragmentPosition of SalicylaldehydeFluorescence Emission Range
Derivative 1IndolePosition 4Turquoise
Derivative 2IndazolePosition 5Green
Derivative 3IndolePosition 6Yellow
Derivative 4IndazolePosition 7Orange

This table is a conceptual representation based on the findings that the position of salicylaldehyde on the benzoheterocycle fragment affects the fluorescence emission. rsc.org

Application in Materials Science and Industrial Chemistry (non-pharmacological)

Beyond its biological applications, the indazole scaffold holds promise in the realm of materials science and industrial chemistry. The highly conjugated nature of the indazole ring makes it a suitable chromophore for applications in dye-sensitized solar cells (DSSCs). ossila.com Fluorinated indazole derivatives, for example, can be used to tune the energy gap of molecules and facilitate intermolecular interactions such as π-π stacking, which are crucial for the performance of organic electronic materials. ossila.com

Furthermore, the pyrazole (B372694) moiety within the indazole structure can coordinate with metal centers, such as iridium and europium, to form phosphorescent complexes. ossila.com These complexes have potential applications in organic light-emitting diodes (OLEDs) and as triplet photosensitizers. While specific industrial applications of this compound have not been extensively documented, the versatility of the indazole scaffold suggests its potential utility in the development of novel functional materials.

Role as Building Blocks for Complex Heterocyclic Structures

Indazole carboxylic acids are valuable and versatile building blocks in organic synthesis, enabling the construction of more complex heterocyclic systems. nih.govresearchgate.netorganic-chemistry.org The carboxylic acid group at the 7-position of this compound serves as a key functional handle for a variety of chemical transformations, including amidation and esterification, to generate a diverse array of derivatives. nih.govresearchgate.net

Synthetic strategies such as visible-light-induced decarboxylative coupling reactions of 2H-indazoles with α-keto acids have been developed to create functionalized 3-acyl-2H-indazoles. acs.orgnih.gov These methods often exhibit broad substrate compatibility and operational simplicity under mild conditions. acs.orgnih.gov The ability to selectively functionalize the indazole core at different positions allows for the creation of a wide range of complex molecules with tailored properties. rsc.org The synthesis of indazole-based derivatives through multi-step reaction sequences highlights the importance of indazole carboxylic acids as key intermediates. acs.orgmdpi.com

Table 2: Examples of Complex Heterocyclic Structures Synthesized from Indazole Precursors

Indazole Precursor TypeReaction TypeResulting Complex Heterocycle
Indazole-3-carboxylic acidAmide CouplingIndazole-3-carboxamides
2H-IndazoleDecarboxylative Coupling with α-keto acids3-Acyl-2H-indazoles
2-HalobenzonitrilesCascade Coupling-Condensation3-Aminoindazoles
2-Aminomethyl-phenylaminesOxidative Cyclization2-Substituted-2H-indazoles

This table provides examples of synthetic transformations involving indazole precursors to generate more complex heterocyclic systems. organic-chemistry.orgresearchgate.netacs.orgnih.govrsc.org

Design and Synthesis of Indazole-Based Tools for Mechanistic Toxicology (excluding safety profiles)

The structural diversity of indazole derivatives makes them interesting scaffolds for the design and synthesis of molecular tools to probe mechanisms of toxicity. While direct toxicological studies of this compound are not the focus, the principles of its chemical reactivity can be applied to create probes for mechanistic toxicology. For instance, studies on 1-substituted-indazole-3-carboxylic acids have explored their toxicological profiles, providing insights into how structural modifications influence biological outcomes. nih.gov

By systematically altering the substituents on the indazole ring, researchers can create a library of compounds to investigate structure-toxicity relationships. For example, introducing specific reactive moieties or isotopically labeled atoms onto the this compound scaffold could enable the identification of metabolic pathways and cellular targets associated with toxicity. The clandestine synthesis of indazole-based synthetic cannabinoids and their regioisomers also presents a scenario where understanding the synthesis and byproducts is crucial for forensic and toxicological analysis. researchgate.net

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